Benzyl ester de N-(diphénylméthylène)glycine

Vue d'ensemble

Description

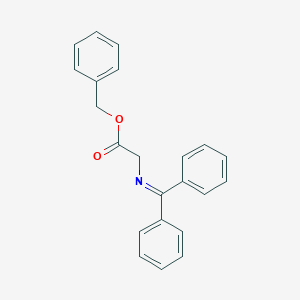

L’ester benzylique de la N-(diphénylméthylène) glycine est un composé organique de formule moléculaire C22H19NO2. Il s’agit d’un intermédiaire de synthèse largement utilisé dans la synthèse pharmaceutique et la chimie organique. Le composé est connu pour sa forme solide cristalline et est soluble dans des solvants organiques tels que le chloroforme et le méthanol .

Applications De Recherche Scientifique

Pharmaceutical Applications

Diphenylmethylene-glycine benzyl ester serves as a synthetic intermediate in the development of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

Case Study: Synthesis of Glycosides and Glycopeptides

A notable application of this compound is in the synthesis of amino acid glycosides and glycopeptides. In a study, diphenylmethylene-glycine benzyl ester was utilized to produce α-glycosides with yields reaching 56% under specific reaction conditions. This demonstrates its utility as a precursor in synthesizing complex carbohydrate structures essential for drug development .

Agrochemical Applications

The compound is also significant in agrochemical synthesis, particularly in developing herbicides and pesticides. Its ability to form derivatives that interact with biological systems makes it valuable for creating effective agricultural chemicals.

Research Insights

Research indicates that derivatives of diphenylmethylene-glycine benzyl ester can enhance the efficacy of herbicides by improving their selectivity and reducing toxicity to non-target organisms .

Organic Synthesis

In organic chemistry, diphenylmethylene-glycine benzyl ester is employed as a building block for various synthetic pathways. Its reactive functional groups allow it to participate in several chemical reactions, including:

- Asymmetric Synthesis : The compound can be used to create chiral centers, which are crucial in synthesizing enantiomerically pure compounds.

- Benzylation Reactions : It has been successfully applied in asymmetric benzylation processes, showcasing its versatility as a reagent .

Mécanisme D'action

Le mécanisme d’action de l’ester benzylique de la N-(diphénylméthylène) glycine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un substrat pour les enzymes, conduisant à la formation d’intermédiaires réactifs. Ces intermédiaires peuvent ensuite participer à diverses voies biochimiques, influençant les processus cellulaires et les fonctions métaboliques .

Analyse Biochimique

Biochemical Properties

Diphenylmethylene-Glycine Benzyl Ester is a glycine derivative . Glycine is the simplest amino acid and plays a crucial role in the human body. It is involved in the production of proteins, DNA, and glutathione, a powerful antioxidant. Amino acids and their derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Molecular Mechanism

As a synthetic intermediate, it may be used in the synthesis of various pharmaceutical compounds .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Diphenylmethylene-Glycine Benzyl Ester in laboratory settings. It is known that the compound is stable for at least 4 years when stored at -20°C .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’ester benzylique de la N-(diphénylméthylène) glycine peut être synthétisé par réaction de l’ester benzylique de la glycine avec la diphénylméthanone. La réaction implique généralement l’utilisation d’une base telle que l’hydrure de sodium ou le carbonate de potassium pour déprotoner l’ester benzylique de la glycine, suivie de l’addition de diphénylméthanone. La réaction est effectuée dans un solvant organique comme le tétrahydrofurane ou le diméthylformamide à des températures élevées .

Méthodes de production industrielle

La production industrielle de l’ester benzylique de la N-(diphénylméthylène) glycine suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par recristallisation ou techniques de chromatographie pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’ester benzylique de la N-(diphénylméthylène) glycine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Le composé peut subir des réactions de substitution nucléophile avec des réactifs tels que les halogénoalcanes ou les chlorures d’acyle

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Halogénoalcanes en présence d’une base comme l’hydrure de sodium

Principaux produits formés

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’amines primaires ou secondaires.

Substitution : Formation de dérivés de glycine substitués

Comparaison Avec Des Composés Similaires

Composés similaires

- Ester méthylique de la N-(diphénylméthylène) glycine

- Ester tertiobutyle de la N-(diphénylméthylène) glycine

- Ester éthylique de la N-(diphénylméthylène) glycine

Unicité

L’ester benzylique de la N-(diphénylméthylène) glycine est unique en raison de ses caractéristiques structurales et de sa réactivité spécifiques. Comparé à ses homologues ester méthylique, tertiobutyle et éthylique, l’ester benzylique présente des propriétés distinctes de solubilité et de stabilité, ce qui le rend adapté à des applications synthétiques spécifiques .

Activité Biologique

Diphenylmethylene-Glycine benzyl ester (CAS No. 81477-91-0) is a synthetic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Diphenylmethylene-Glycine benzyl ester has the molecular formula and a molecular weight of 329.39 g/mol. Its structure includes a diphenylmethylene group attached to a glycine benzyl ester moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H19NO2 |

| Molecular Weight | 329.39 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 4.28 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19 |

Diphenylmethylene-Glycine benzyl ester exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against several pathogens, suggesting potential as an antibiotic or antiviral agent .

- Cytotoxicity : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

- Enzyme Inhibition : The compound acts as an inhibitor for certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism .

Case Studies and Experimental Data

- Antitumor Activity :

- Antimicrobial Efficacy :

- Mechanistic Studies :

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

benzyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNIDRLZPBRDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472536 | |

| Record name | Diphenylmethylene-Glycine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81477-91-0 | |

| Record name | Diphenylmethylene-Glycine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.